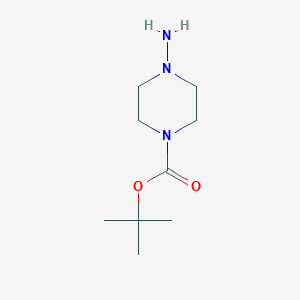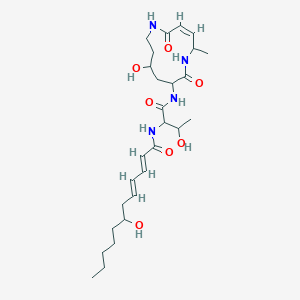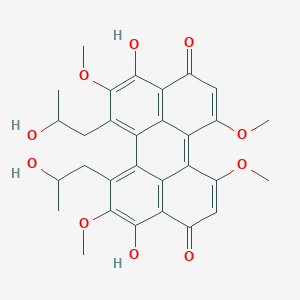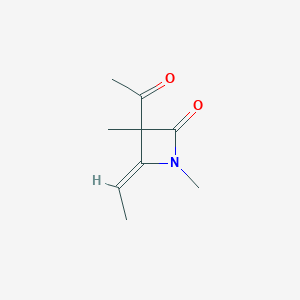
2-Fluorobenzaldehyde
Übersicht
Beschreibung
2-Fluorobenzaldehyde is a clear colorless to light brown liquid . It has the molecular formula C7H5FO and a molecular weight of 124.11 g/mol . It is used as a reagent for the synthesis of 2-fluoro-substituted aromatic compounds, 1,2-disubstituted aromatic compounds, and benzannulated heterocycles .
Synthesis Analysis
2-Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .Molecular Structure Analysis
The molecular structure of 2-Fluorobenzaldehyde consists of a benzene ring with a fluorine atom and an aldehyde group attached to it . The InChI representation of the molecule isInChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H . Chemical Reactions Analysis
2-Fluorobenzaldehyde can react with 2-hydroxybenzoylhydrazine in ethanol to synthesize 2-(2-Fluorobenzylidene)-2-hydroxybenzohydrazide .Physical And Chemical Properties Analysis
2-Fluorobenzaldehyde is a clear colorless to light brown liquid . It has a molecular weight of 124.11 g/mol . It is soluble in common organic solvents . The density of 2-Fluorobenzaldehyde is 1.178 g/mL at 20 °C . It has a boiling point of 90-91 °C at 46 mmHg and a melting point of -44.5 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff Base Compounds
2-Fluorobenzaldehyde can be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .
Synthetic Intermediate
Due to the presence of the fluorine atom, 2-Fluorobenzaldehyde can be used as a synthetic intermediate . The fluorine can be replaced via oxidation reaction, allowing for the synthesis of a wide range of chemical compounds .
Synthesis of 2′-(2-Fluorobenzylidene)-2-hydroxybenzohydrazide
2-Fluorobenzaldehyde can be used in the synthesis of 2′-(2-Fluorobenzylidene)-2-hydroxybenzohydrazide . This compound is synthesized by the reaction of 2-hydroxybenzoylhydrazine with 2-fluorobenzaldehyde in ethanol .
Preparation of Atropisomeric Amines
2-Fluorobenzaldehyde can be used in the synthesis of n-aryl indolines from 2-fluorobenzaldehyde dimethylhydrazone derivatives . This is an approach to the preparation of c(aryl)-n(amine) bond atropisomeric amines .
Synthesis of o-Dialkylaminobenzaldehydes
The o-dialkylaminobenzaldehydes can be conveniently prepared by nucleophilic displacement of the activated fluorine in 2-fluorobenzaldehyde with the required dialkylamine in hot dimethylformamide .
Synthesis of N′-(2-Fluorobenzylidene)-2-(quinolin-8-yloxy) Acetohydrazide
2-Fluorobenzaldehyde can be used in the reaction of quinolin-8-yloxyacetic acid hydrazide and 2-fluorobenzaldehyde to synthesize N′-(2-Fluorobenzylidene)-2-(quinolin-8-yloxy) acetohydrazide .
Safety and Hazards
2-Fluorobenzaldehyde is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of 2-Fluorobenzaldehyde . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Wirkmechanismus
Target of Action
2-Fluorobenzaldehyde, also known as o-Fluorobenzaldehyde , is a fluorinated benzaldehyde. It is primarily used as a synthetic intermediate . The primary targets of 2-Fluorobenzaldehyde are the enzymes involved in the biochemical pathways where it acts as an intermediate.
Mode of Action
The compound interacts with its targets by participating in various chemical reactions. Due to the presence of the aldehyde group, 2-Fluorobenzaldehyde can undergo a variety of reactions, including oxidation and condensation .
Biochemical Pathways
2-Fluorobenzaldehyde is involved in the biosynthesis of chloromethoxy substituted benzaldehydes in certain organisms . It can be converted into fluoro-4-methoxybenzaldehyde, fluoro-3-chloro-4-methoxybenzaldehyde, and fluoro-3,5-dichloro-4-methoxybenzaldehyde . These compounds can have various downstream effects, including antimicrobial properties .
Result of Action
The molecular and cellular effects of 2-Fluorobenzaldehyde’s action depend on the specific biochemical pathways it is involved in. For example, when it is used to synthesize Schiff base compounds, these compounds can exhibit antimicrobial properties .
Eigenschaften
IUPAC Name |
2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDVQMVZZYIAHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022030 | |
| Record name | 2-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzaldehyde | |
CAS RN |
446-52-6 | |
| Record name | 2-Fluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Fluorobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluorobenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-FLUOROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZX20DXB9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Fluorobenzaldehyde?
A1: 2-Fluorobenzaldehyde has the molecular formula C7H5FO and a molecular weight of 124.11 g/mol.
Q2: What spectroscopic data is available for characterizing 2-Fluorobenzaldehyde?
A: Researchers commonly employ various spectroscopic techniques to characterize 2-Fluorobenzaldehyde, including Fourier Transform Microwave (FTMW) spectroscopy [ [] ], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 19F) [ [], [] ], Infrared (IR) spectroscopy, and UV-Visible spectroscopy. These techniques provide insights into the compound's structure, bonding, and electronic properties.
Q3: Does 2-Fluorobenzaldehyde exhibit conformational isomerism?
A: Yes, 2-Fluorobenzaldehyde exists in two planar rotameric forms: O-cis and O-trans. The O-trans conformer, where the carbonyl group points away from the fluorine atom, is generally more stable. [ [], [] ]
Q4: How does the fluorine atom in 2-Fluorobenzaldehyde influence its conformational preferences?
A: While initially attributed to intramolecular hydrogen bonding, studies combining experimental and computational methods, including Natural Bond Orbital (NBO) analysis, suggest that other factors contribute to the stabilization of the O-trans conformer. [ [], [] ]
Q5: How does the structure of 2-Fluorobenzaldehyde impact its reactivity?
A: The fluorine atom's electron-withdrawing nature influences the reactivity of the aldehyde group in 2-Fluorobenzaldehyde. This effect can be observed in reactions like nucleophilic aromatic substitutions, where the fluorine atom acts as a directing group. [ [], [] ]
Q6: Can 2-Fluorobenzaldehyde be used in the synthesis of heterocyclic compounds?
A: Yes, 2-Fluorobenzaldehyde serves as a versatile building block for synthesizing various heterocycles. For instance, it reacts with heterocyclic ketene aminals to produce 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives through a cascade reaction. [ [] ]
Q7: How does the presence of 2-Fluorobenzaldehyde influence the rate of certain chemical reactions?
A: Studies have shown that 2-Fluorobenzaldehyde can act as a promoter in reactions involving the addition of 2-(trimethylsilyl)thiazole to electrophilic ketones. [ [] ]
Q8: Are there any known catalytic applications of 2-Fluorobenzaldehyde in asymmetric synthesis?
A: While 2-Fluorobenzaldehyde itself might not be a catalyst, it serves as a valuable starting material in asymmetric reactions. For example, it is a substrate in the asymmetric nitroaldol reaction catalyzed by chiral Cu(II)-macrocyclic [H4]salen complexes, producing β-nitroalcohols with high enantioselectivity. [ [] ]
Q9: Has 2-Fluorobenzaldehyde been investigated in any anticancer studies?
A: While not directly investigated as an anticancer agent, derivatives of 2-Fluorobenzaldehyde, specifically a retinoic acid conjugate, have demonstrated promising anticancer activity against human glioma cells. This conjugate inhibits cell proliferation and induces apoptosis by suppressing STAT3 activation. [ [] ]
Q10: Are there any reported antimicrobial applications of 2-Fluorobenzaldehyde or its derivatives?
A: Research has explored the antimicrobial properties of metal complexes containing 2-Fluorobenzaldehyde-derived ligands. For example, nickel(II) complexes with mixed ligands, including 2-Fluorobenzaldehyde semicarbazone, exhibited antimicrobial activity against various human pathogenic bacterial strains. [ [] ]
Q11: Have computational methods been employed to study 2-Fluorobenzaldehyde?
A: Yes, computational chemistry has played a significant role in understanding the structure and properties of 2-Fluorobenzaldehyde. Ab initio calculations, molecular modeling, and solvation calculations provide insights into conformer geometries, energies, and interactions with solvents. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)




